3-(Oxetan-3-yl)prop-2-ynoic acid
Description
Structural Uniqueness and Research Significance
The structure of 3-(Oxetan-3-yl)prop-2-ynoic acid is notable for its amalgamation of two highly valuable functional groups in modern chemistry. The oxetane (B1205548) ring, a four-membered ether, is prized in medicinal chemistry for its ability to introduce three-dimensionality and desirable physicochemical properties into drug candidates. nih.govacs.org It is a small, polar, and sp³-rich motif that can act as a bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities. nih.govacs.org The incorporation of an oxetane can lead to improved aqueous solubility, metabolic stability, and lipophilicity, while also potentially reducing the basicity of nearby amines. acs.orgacs.org
The combination of the rigid, polar oxetane and the linear, reactive alkyne-carboxylic acid unit in a single molecule suggests significant potential for creating novel chemical structures with tailored properties for various research applications, particularly in drug discovery and materials science.
Context within Oxetane Chemistry and Alkyne Chemistry
The study of this compound is deeply rooted in the advancements of both oxetane and alkyne chemistry.
Oxetane Chemistry: For many years, oxetanes were relatively underexplored due to the synthetic challenges associated with their strained four-membered ring. acs.orgrsc.org However, the development of new synthetic methodologies has made a wide range of oxetane-containing building blocks more accessible. acs.orgacs.org In medicinal chemistry, the oxetane motif is now strategically employed to enhance the "drug-like" properties of molecules. nih.govacs.org It can improve metabolic stability by blocking metabolically weak spots without the increase in lipophilicity associated with groups like the gem-dimethyl group. nih.govacs.org Its polarity and ability to act as a hydrogen bond acceptor also contribute to improved solubility and target engagement. mdpi.comenamine.net
Alkyne Chemistry: Alkynes are fundamental building blocks in organic synthesis. chemistrytalk.orgwikipedia.org Terminal alkynes, in particular, are precursors to internal alkynes and can participate in a wide array of transformations, including metal-catalyzed cross-coupling reactions like the Sonogashira coupling. organic-chemistry.orgnih.gov The propiolic acid scaffold itself is a known participant in various chemical transformations, including addition reactions and cycloadditions. wikipedia.orgacs.org The reactivity of the alkyne allows for its use in bioconjugation chemistry, often referred to as "click chemistry," and in the synthesis of complex molecular architectures. solubilityofthings.com
The convergence of these two fields in this compound creates a bifunctional reagent that can be elaborated from either the oxetane or the alkyne end, offering a rich platform for chemical space exploration.
Overview of Research Trajectories
Given the properties of its constituent parts, the research trajectories for this compound are likely to be diverse. Key areas of investigation are expected to include:
Medicinal Chemistry: The compound is a prime candidate for use as a building block in the synthesis of new therapeutic agents. Researchers will likely explore its incorporation into larger molecules to improve pharmacokinetic properties such as solubility and metabolic stability. The carboxylic acid can be used to link the oxetane-alkyne moiety to a pharmacophore, while the terminal alkyne can be used for late-stage functionalization or to probe interactions with biological targets. Recent studies on propionic acid derivatives have shown their potential as potent inhibitors of protein-protein interactions. nih.gov
Organic Synthesis and Methodology Development: The unique structure of this compound may inspire the development of new synthetic methods. For example, research could focus on stereoselective functionalization of the oxetane ring or novel coupling reactions involving the alkyne. The development of scalable synthetic routes to this compound and its derivatives will be crucial for its broader application. google.comgoogle.com
Materials Science: The rigid, rod-like nature of the alkyne combined with the polar oxetane could be exploited in the design of novel polymers and functional materials. The carboxylic acid provides a point of attachment for polymerization or for grafting onto surfaces.
Compound Properties and Data
The following tables provide an overview of the general properties of the core chemical moieties that constitute this compound.
Table 1: General Properties of the Oxetane Moiety
| Property | Description |
| Structure | Four-membered heterocyclic ether with one oxygen atom. wikipedia.org |
| Polarity | High, due to the electronegative oxygen atom. nih.govacs.org |
| Three-Dimensionality | The sp³-hybridized carbons impart a distinct 3D-character to molecules. nih.gov |
| Solubility | Tends to increase the aqueous solubility of parent compounds. acs.orgenamine.net |
| Metabolic Stability | Can block metabolically labile sites, often leading to improved metabolic stability. nih.govacs.org |
| Bioisosterism | Frequently used as a surrogate for gem-dimethyl and carbonyl groups. nih.govacs.org |
Table 2: General Properties of the Propiolic Acid/Terminal Alkyne Moiety
| Property | Description |
| Structure | Contains a carbon-carbon triple bond at the end of a carbon chain (terminal alkyne) and a carboxylic acid group. youtube.comwikipedia.org |
| Acidity | The hydrogen on the terminal alkyne is weakly acidic (pKa ~25), allowing for the formation of acetylide anions with a strong base. wikipedia.org The carboxylic acid is more acidic. |
| Reactivity | The acetylide anion is a strong nucleophile used in C-C bond formation. solubilityofthings.comfiveable.me The alkyne can undergo addition and cycloaddition reactions. wikipedia.org |
| Geometry | The C-C≡C-H unit is linear. |
| Synthetic Utility | A versatile building block in organic synthesis, including in metal-catalyzed cross-coupling reactions. solubilityofthings.comnih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C6H6O3 |
|---|---|
Molecular Weight |
126.11 g/mol |
IUPAC Name |
3-(oxetan-3-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C6H6O3/c7-6(8)2-1-5-3-9-4-5/h5H,3-4H2,(H,7,8) |
InChI Key |
RUDLWMTYJMPCMY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)C#CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Oxetan 3 Yl Prop 2 Ynoic Acid
Retrosynthetic Analysis and Key Precursors
A logical retrosynthetic analysis of 3-(oxetan-3-yl)prop-2-ynoic acid suggests two main disconnection approaches. The first involves the disconnection of the carbon-carbon bond between the oxetane (B1205548) ring and the propargylic acid side chain. This leads to key precursors such as a 3-substituted oxetane and a three-carbon acetylenic synthon. The second approach involves the formation of the oxetane ring itself as a key step from an acyclic precursor already containing the prop-2-ynoic acid moiety or a protected equivalent.
Key Precursors:
Oxetan-3-one: This is a versatile and pivotal precursor. It can be synthesized through various methods, including the oxidation of oxetan-3-ol (B104164) or via gold-catalyzed oxidation of propargyl alcohol. nih.govcapes.gov.br Its ketone functionality allows for the introduction of the propargyl group through nucleophilic addition (e.g., with a propargyl Grignard or organolithium reagent) followed by further functional group manipulations.
Oxetan-3-ol: This precursor can be obtained through the reduction of oxetan-3-one or synthesized from epichlorohydrin. atlantis-press.comresearchgate.net It can be converted into a leaving group (e.g., tosylate, mesylate, or halide) to facilitate substitution with a propargyl nucleophile.
3-Halooxetanes (e.g., 3-iodooxetane (B1340047) or 3-bromooxetane): These are crucial for transition metal-catalyzed cross-coupling reactions. They can be prepared from oxetan-3-ol.
3-Ethynyloxetane (B2631759): This precursor would be ideal for subsequent carboxylation reactions. Its synthesis could be envisioned from oxetan-3-one via reaction with a phosphorus ylide or from a 3-halooxetane via a Sonogashira coupling with a protected acetylene.
Propargyl Halides (e.g., propargyl bromide): These are readily available reagents used to introduce the three-carbon chain via alkylation of an oxetane-based nucleophile. acs.org
Propiolic Acid and its Esters: These can act as coupling partners in certain transition metal-catalyzed reactions.
The choice of precursor and synthetic strategy often depends on the desired scale, stereochemical requirements, and the availability of starting materials.
Transition Metal-Catalyzed Coupling Approaches
Modern synthetic chemistry offers powerful tools in the form of transition metal-catalyzed cross-coupling reactions. These methods provide efficient and direct ways to form the crucial C-C bond between the oxetane ring and the alkyne moiety.
The Sonogashira coupling is a robust method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org For the synthesis of this compound, this reaction could be adapted in a few ways:
Coupling of a 3-halooxetane with a protected propiolate: A 3-iodo- or 3-bromooxetane (B1285879) could be coupled with an ester of propiolic acid, such as ethyl propiolate, under standard Sonogashira conditions. This would be followed by hydrolysis of the ester to yield the final carboxylic acid. The reaction typically employs a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt (e.g., CuI), and a base such as an amine. libretexts.org
Coupling of 3-ethynyloxetane with a carbon dioxide source: A more direct, though challenging, approach would be the palladium-catalyzed carboxylation of 3-ethynyloxetane. While direct carboxylation of terminal alkynes with CO₂ can be difficult, methods using activating agents or specialized catalytic systems are being developed. researchgate.net
Palladium catalysis extends beyond the Sonogashira reaction and offers other potential routes. Palladium-catalyzed carbonylation reactions are particularly relevant. diva-portal.orgsioc-journal.cn A hypothetical pathway could involve the palladium-catalyzed carbonylation of a 3-iodooxetane in the presence of acetylene, followed by oxidation or hydrolysis. This would introduce the three-carbon chain in a single step. However, controlling the regioselectivity and preventing side reactions such as oligomerization would be a significant challenge.
Another palladium-catalyzed approach is the carboxylation of an organopalladium intermediate derived from 3-iodooxetane. This intermediate could be generated and then trapped with a suitable three-carbon synthon.
Copper-catalyzed or mediated reactions provide alternative pathways for the synthesis of alkynoic acids. sioc-journal.cn
Carboxylative Coupling: Copper(I) catalysts have been shown to mediate the carboxylative coupling of terminal alkynes, allylic chlorides, and CO₂ to form allylic 2-alkynoates. researchgate.net A similar strategy could be envisioned where a copper acetylide of a protected propargyl alcohol is coupled with a 3-halooxetane, followed by oxidation of the alcohol to the carboxylic acid.
Direct Coupling: Copper can also catalyze the direct coupling of terminal alkynes with alkyl halides. rsc.org Thus, 3-bromo- (B131339) or 3-iodooxetane could potentially be coupled with a protected propiolic acid derivative using a copper catalyst.
Classical Organic Synthesis Routes to Prop-2-ynoic Acids
Beyond modern catalytic methods, classical organic synthesis provides fundamental strategies for constructing the target molecule. A prominent route involves the alkylation of an oxetane-based nucleophile followed by functional group transformation.
A plausible sequence begins with oxetan-3-one. Reaction with propargylmagnesium bromide would yield 3-ethynyl-3-hydroxyoxetane. Subsequent oxidation of the terminal alkyne and the tertiary alcohol would be challenging to achieve selectively in one step. A more controlled approach would be to protect the terminal alkyne, oxidize the tertiary alcohol to a ketone (which would revert to the starting material), or more feasibly, to utilize a different strategy.
A more common classical approach is the alkylation of a stabilized carbanion. For instance, a malonic ester synthesis variant could be employed. Diethyl malonate could be alkylated with a 3-halooxetane. Subsequent hydrolysis and decarboxylation would yield 3-(oxetan-3-yl)acetic acid. Conversion of this saturated acid to the desired α,β-unsaturated alkyne would require several steps, including α-halogenation and elimination, making this a less direct route.
A more direct classical method involves the alkylation of a suitable oxetane precursor with a propargyl halide, followed by oxidation. For example, a nucleophilic oxetane derivative could be reacted with propargyl bromide. The resulting terminal alkyne can then be oxidized to the carboxylic acid using reagents like potassium permanganate (B83412) or Jones reagent, although care must be taken to avoid cleavage of the strained oxetane ring. A two-step oxidation involving deprotonation with a strong base like n-butyllithium followed by quenching with carbon dioxide is a milder alternative for the carboxylation of the terminal alkyne.
Stereochemical Considerations in Synthesis
The oxetane ring in this compound is prochiral. Therefore, any synthetic route that starts from a chiral, non-racemic precursor or employs an asymmetric catalyst can potentially lead to an enantiomerically enriched product.
Starting from Chiral Precursors: The synthesis can be initiated from enantiomerically pure oxetan-3-ol. This chiral alcohol can be prepared through asymmetric reduction of oxetan-3-one or by resolution of the racemate. Conversion of the chiral alcohol to a leaving group and subsequent substitution with an acetylenic nucleophile would proceed with inversion or retention of configuration depending on the reaction mechanism (e.g., Sₙ2 or via an intermediate). The stereocenter at the 3-position of the oxetane ring would thus be controlled.
Asymmetric Catalysis: Asymmetric synthesis of substituted oxetanes has been reported, for instance, through enantioselective reduction of β-halo ketones followed by Williamson ether cyclization. acs.org While not directly applied to the target molecule, these principles could be adapted. For example, an asymmetric Paterno-Büchi reaction to form a chiral oxetane precursor could be a possibility, although this is a photochemically driven [2+2] cycloaddition and might be difficult to control for this specific substrate.
Diastereoselective Reactions: If the oxetane ring is already substituted, the introduction of the prop-2-ynoic acid side chain can lead to diastereomers. The stereochemical outcome of such reactions will be influenced by the steric and electronic properties of the existing substituents on the oxetane ring, which can direct the approach of the incoming reagents.
The inherent puckered conformation of the oxetane ring can also influence the stereoselectivity of reactions. acs.org Careful consideration of the reaction mechanism and the nature of the transition states is crucial for predicting and controlling the stereochemical outcome.
Scale-Up and Process Optimization for Research Quantities
The transition from a laboratory-scale synthesis to the production of multi-gram or kilogram research quantities of this compound necessitates a thorough evaluation and optimization of the chosen synthetic route. A plausible and commonly employed strategy involves a two-step sequence: the formation of a key intermediate, 3-ethynyloxetane, followed by its carboxylation.
A frequently utilized method for the synthesis of the 3-ethynyloxetane intermediate is the Sonogashira coupling reaction. wikipedia.orglibretexts.org This palladium- and copper-co-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. In the context of synthesizing 3-ethynyloxetane, this would typically involve the coupling of a protected alkyne, such as (trimethylsilyl)acetylene, with a suitable 3-halooxetane precursor, followed by deprotection.
The subsequent and final step in the synthesis is the carboxylation of 3-ethynyloxetane to yield the target this compound. This transformation can be achieved by treating the terminal alkyne with a strong base, such as n-butyllithium, to form the corresponding lithium acetylide, which is then quenched with carbon dioxide.
Process Optimization for Multi-Gram Synthesis
For the production of research quantities, each step of this synthetic sequence must be carefully optimized to ensure efficiency, safety, and reproducibility.
Table 1: Key Parameter Optimization for the Synthesis of 3-Ethynyloxetane via Sonogashira Coupling
| Parameter | Initial Condition | Optimized Condition for Scale-Up | Rationale for Optimization |
| Catalyst Loading | 5 mol% Pd(PPh₃)₄, 10 mol% CuI | 1-2 mol% Pd(PPh₃)₄, 2-4 mol% CuI | Reduces cost and minimizes residual metal contamination in the product. Lower catalyst loading can often be achieved with longer reaction times or higher temperatures. |
| Solvent | Anhydrous, degassed THF | Anhydrous, degassed toluene (B28343) or a mixture of toluene and an amine base (e.g., triethylamine) | Toluene allows for higher reaction temperatures which can increase reaction rates and accommodate lower catalyst loadings. Using the amine base as a co-solvent can improve solubility and act as a scavenger for the generated hydrogen halide. |
| Base | Triethylamine (2 equivalents) | Diisopropylethylamine (DIPEA) or other hindered amine bases (2-3 equivalents) | Minimizes potential side reactions and can improve the solubility of reaction components. Using a slight excess ensures complete neutralization of the acid byproduct. |
| Temperature | Room Temperature | 50-70 °C | Increases reaction rate, allowing for shorter reaction times and potentially lower catalyst loadings. Care must be taken to avoid decomposition of the strained oxetane ring. |
| Reaction Time | 12-24 hours | 4-8 hours | Optimized temperature and catalyst loading can significantly reduce the required reaction time, increasing throughput. |
| Work-up Procedure | Aqueous work-up with multiple extractions | Quenching with aqueous ammonium (B1175870) chloride followed by filtration through a pad of celite to remove metal salts. A single extraction with a suitable organic solvent. | Simplifies the purification process and minimizes the use of large volumes of solvents. |
Table 2: Key Parameter Optimization for the Carboxylation of 3-Ethynyloxetane
| Parameter | Initial Condition | Optimized Condition for Scale-Up | Rationale for Optimization |
| Base | n-Butyllithium (1.1 equivalents) | n-Butyllithium (1.05-1.1 equivalents) in a continuous flow reactor | Precise stoichiometric control is crucial to avoid side reactions. A flow setup can improve mixing and temperature control, leading to higher yields and purity. |
| Solvent | Anhydrous THF | Anhydrous THF or diethyl ether | Both are suitable solvents for this reaction. The choice may depend on the desired reaction temperature and solubility of the acetylide. |
| Temperature | -78 °C | -78 °C to -60 °C | Maintaining a low temperature is critical to prevent side reactions and decomposition of the lithium acetylide. |
| CO₂ Quench | Gaseous CO₂ bubbled through the solution | Addition of the lithium acetylide solution to a slurry of freshly crushed dry ice in the reaction solvent | Provides a large excess of CO₂ and helps to maintain a low temperature during the quench, improving the efficiency of the carboxylation. |
| Work-up Procedure | Acidification with aqueous HCl and extraction | Careful quenching of excess base with a proton source at low temperature, followed by acidification and extraction. | Minimizes potential exotherms and side reactions during the work-up. |
Challenges in Scale-Up
A primary challenge in the scale-up of oxetane-containing compounds is the inherent ring strain, which can lead to instability under harsh reaction conditions, such as high temperatures or strongly acidic or basic environments. Careful control of reaction parameters is therefore paramount to avoid decomposition and ensure a good yield of the desired product.
Another significant consideration is the management of potentially hazardous reagents, such as n-butyllithium, which is pyrophoric. On a larger scale, the handling and quenching of such reagents require specialized equipment and procedures to ensure safety. The use of a continuous flow reactor for the carboxylation step can mitigate some of these risks by minimizing the amount of the reactive intermediate present at any given time.
Reactivity and Mechanistic Investigations of 3 Oxetan 3 Yl Prop 2 Ynoic Acid
Reactivity of the Alkyne Moiety
The carbon-carbon triple bond in 3-(oxetan-3-yl)prop-2-ynoic acid is the primary site of its diverse reactivity. This functionality can participate in a variety of transformations, including cycloadditions and hydrofunctionalization reactions, to generate a wide array of molecular architectures.
Cycloaddition Reactions
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. The alkyne in this compound is a potential substrate for several types of cycloadditions.
The Huisgen 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole and a dipolarophile, such as an alkyne, to form a five-membered heterocyclic ring. nih.govorganic-chemistry.org The copper(I)-catalyzed version of this reaction, often termed "click chemistry," is particularly prominent for its high efficiency and regioselectivity, typically yielding 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. wikipedia.org
While specific studies on the Huisgen cycloaddition of this compound are not widely documented, its terminal alkyne structure suggests it would be a viable partner in such reactions. The reaction with an organic azide (B81097) (R-N₃) would be expected to produce a 1,2,3-triazole derivative bearing both the oxetane (B1205548) and carboxylic acid functionalities. The electron-withdrawing nature of the adjacent carboxylic acid group may influence the reaction rate and regioselectivity.
Table 1: Potential Huisgen 1,3-Dipolar Cycloaddition of this compound
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Organic Azide (R-N₃) | Cu(I) | 1-(Oxetan-3-ylmethyl)-4-carboxy-1H-1,2,3-triazole |
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. masterorganicchemistry.com Alkynes can act as dienophiles in Diels-Alder reactions, leading to the formation of cyclohexadiene derivatives. The reactivity of the alkyne as a dienophile is generally enhanced by the presence of electron-withdrawing groups. The carboxylic acid group in this compound would likely activate the alkyne for this type of transformation.
[2+2] cycloadditions between two double or triple bonds can lead to the formation of four-membered rings. For alkynes, these reactions can be promoted by photochemical activation or by transition metal catalysis. researchgate.net The reaction of an alkyne with an alkene in a [2+2] cycloaddition would yield a cyclobutene (B1205218) derivative.
Some literature suggests that formal [2+2] cycloadditions of alkynyl carboxylic acids with ketenes can be achieved under catalytic conditions to produce oxetane-fused propynoic acids, though this refers to the formation of the oxetane ring itself rather than the reaction of a pre-existing one. The application of transition-metal-catalyzed or photochemical [2+2] cycloadditions to this compound could provide access to novel cyclobutene-containing oxetanes, which are valuable scaffolds in medicinal chemistry. The specific conditions and outcomes would depend on the chosen catalyst and reaction partner.
Table 2: Potential [2+2] Cycloaddition of this compound
| Reactant 1 | Reactant 2 | Conditions | Product |
| This compound | Alkene (R₂C=CR₂) | Photochemical or Metal-catalyzed | Cyclobutene-substituted oxetane |
Hydrofunctionalization Reactions
Hydrofunctionalization reactions involve the addition of an H-X molecule across the triple bond of an alkyne. These reactions are atom-economical and can lead to a variety of functionalized alkenes.
The hydration of alkynes, the addition of water across the triple bond, typically yields an enol intermediate that tautomerizes to the more stable ketone. This reaction is often catalyzed by acids, such as sulfuric acid, or by mercury salts. The regioselectivity of the addition follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon. For terminal alkynes like this compound, this would lead to a methyl ketone.
Hydrohalogenation Pathways
The addition of hydrogen halides (HX) to the carbon-carbon triple bond of this compound is an electrophilic addition reaction. The regioselectivity of this reaction is governed by the stability of the intermediate vinyl cation that forms upon protonation of the alkyne. masterorganicchemistry.com For standard propiolic acids, the reaction can proceed via Markovnikov's rule, where the hydrogen adds to the carbon atom that is already bonded to more hydrogen atoms. masterorganicchemistry.com However, the presence of the electron-withdrawing carboxylic acid and oxetane groups significantly influences the electronic distribution of the alkyne, making the electrophilic addition less favorable compared to that of neutral alkynes.
A significant challenge in the hydrohalogenation of this specific molecule is the use of strong acids, which can catalyze the ring-opening of the sensitive oxetane moiety. wikipedia.orgresearchgate.net A milder, more stereospecific method has been developed for propiolic acid and its esters, utilizing lithium halides in acetic acid. This method has been shown to produce (Z)-3-halo-propenoic acids stereospecifically, proceeding through a proposed anti-addition mechanism. rsc.org This pathway would likely be preferred to avoid the harsh conditions that threaten the integrity of the oxetane ring.
| Reagent | Proposed Mechanism | Expected Major Product | Key Considerations |
|---|---|---|---|
| HCl, HBr, or HI (in Acetic Acid) | Nucleophilic attack of halide on a proton-activated alkyne | (Z)-3-Halo-3-(oxetan-3-yl)propenoic acid | Stereospecific anti-addition is favored. rsc.org Avoids strong mineral acids that could open the oxetane ring. |
| HBr, ROOR (peroxide) | Free-radical addition | (E)-3-Bromo-3-(oxetan-3-yl)propenoic acid | Anti-Markovnikov addition of bromine to the alkyne. Radical conditions may have other effects on the molecule. |
Hydroboration and Hydroamination Strategies
Hydroboration: The hydroboration-oxidation of alkynes is a powerful method for hydration, typically proceeding with anti-Markovnikov regioselectivity and syn-stereospecificity. masterorganicchemistry.commasterorganicchemistry.com For an internal alkyne like this compound, this would involve the addition of a borane (B79455) reagent (e.g., 9-BBN or disiamylborane (B86530) to prevent over-addition) across the triple bond, followed by oxidative workup (typically with hydrogen peroxide and base) to yield a carbonyl compound. masterorganicchemistry.com The boron atom is expected to add to the carbon atom beta to the carboxylic acid group, influenced by both steric factors and the electronic pull of the carboxyl group. Subsequent oxidation would lead to a β-keto acid, which may be unstable and prone to decarboxylation.
Hydroamination: This reaction involves the addition of an N-H bond from an amine across the alkyne. It is an atom-economical process that generally requires a catalyst. wikipedia.org Given that the alkyne in this compound is electron-deficient, base-catalyzed hydroamination could be a viable strategy. The reaction mechanism involves the activation of the amine by the base, followed by nucleophilic attack on the alkyne. Alternatively, transition metal catalysts, such as those based on gold or palladium, are effective for the hydroamination of a wide range of alkynes and amines. The regioselectivity would be a key factor, with the nucleophilic amine likely adding at the β-position to the carbonyl group, resulting in an enamine that would tautomerize to the corresponding imine or, after hydrolysis, a ketone.
| Reaction | Typical Reagents | Expected Intermediate/Product | Key Features |
|---|---|---|---|
| Hydroboration-Oxidation | 1. 9-BBN or (Sia)₂BH 2. H₂O₂, NaOH | 3-Oxo-3-(oxetan-3-yl)propanoic acid | Anti-Markovnikov addition of boron. Syn-addition of H and B. masterorganicchemistry.com The β-keto acid product may be prone to decarboxylation. |
| Hydroamination | Amine (R-NH₂), Catalyst (e.g., Base or Au/Pd complex) | 3-(Alkylamino)-3-(oxetan-3-yl)propenoic acid | Atom-economical C-N bond formation. wikipedia.org Regioselectivity is key; likely produces an enamine intermediate. |
Nucleophilic and Electrophilic Additions to the Alkyne
The propiolic acid moiety is an activated alkyne, making it susceptible to attack by both nucleophiles and electrophiles.
Nucleophilic Addition: As an electron-deficient system, the alkyne readily undergoes conjugate (Michael) addition with soft nucleophiles. This reaction is often performed under basic conditions to generate the nucleophile. Common nucleophiles include thiols, amines, and phosphines. The attack typically occurs at the β-carbon, with the negative charge of the intermediate being stabilized by the adjacent carboxylate group. This provides a versatile method for introducing a wide range of functional groups. For instance, α-amino esters have been shown to add to similar Michael acceptors like 3-(nitromethylene)oxetane (B1440973) in a conjugate fashion. rsc.org
Electrophilic Addition: While electrophilic additions like halogenation (e.g., with Br₂) are possible, they are generally slower for alkynes compared to alkenes due to the formation of a high-energy vinyl cation intermediate. beilstein-journals.org The reaction with one equivalent of a halogen would be expected to yield a dihaloalkene. A major competing pathway in any electrophilic addition requiring acidic conditions is the electrophile-catalyzed opening of the oxetane ring. beilstein-journals.orgillinois.edu
Reactivity of the Oxetane Ring System
The four-membered oxetane ring is characterized by significant ring strain (approximately 25.5 kcal/mol), making it more reactive than its five-membered (tetrahydrofuran) analog but less reactive than three-membered epoxides. beilstein-journals.org This reactivity is most commonly expressed in ring-opening reactions.
Ring-Opening Reactions
The oxetane ring can be opened by strong nucleophiles, such as Grignard reagents or organolithium compounds, via an Sₙ2 mechanism. wikipedia.org The attack generally occurs at one of the less sterically hindered carbon atoms adjacent to the ring oxygen (C2 or C4). magtech.com.cn For this compound, these positions are chemically similar, though subtle electronic effects from the C3 substituent could influence regioselectivity.
A particularly relevant pathway for this molecule is intramolecular nucleophilic ring-opening. Research has shown that some oxetane-carboxylic acids are unstable and can isomerize into lactones, where the carboxylate group acts as an internal nucleophile, attacking the oxetane ring. nih.gov This transformation can sometimes occur spontaneously upon storage or with gentle heating, without the need for an external catalyst, and represents a potential instability of the title compound. nih.gov
The oxetane ring is highly susceptible to opening under acidic conditions (both Brønsted and Lewis acids). illinois.edumagtech.com.cnresearchgate.net The mechanism involves protonation or coordination of the ring oxygen to the acid, which activates the ring towards attack by a nucleophile, even a weak one. This is a critical consideration for any reaction planned for the alkyne or carboxylic acid moiety that requires an acidic environment. The nucleophilic attack typically occurs at the more sterically hindered carbon atom (the tertiary C3 carbon is not an option for Sₙ2) under electronic control, though the outcome can be complex. magtech.com.cn For many synthetic applications involving oxetanes, acidic conditions are deliberately avoided to preserve the ring structure.
| Reaction Type | Reagent/Condition | Mechanism | Potential Product(s) |
|---|---|---|---|
| Nucleophilic (Intermolecular) | Strong Nucleophiles (e.g., R-MgBr, R-Li) | Sₙ2 attack at C2/C4 | 3-(1-Hydroxy-3-R-propyl)prop-2-ynoic acid |
| Nucleophilic (Intramolecular) | Spontaneous or Heat | Intramolecular Sₙ2 attack by carboxylate | Lactone (e.g., a dioxanone derivative) nih.gov |
| Electrophilic | Lewis or Brønsted Acids (e.g., H⁺, BF₃) | Acid-catalyzed ring opening | Diol or other functionalized acyclic compounds, depending on the nucleophile present. illinois.edumagtech.com.cn |
Rearrangement Pathways Involving the Oxetane Ring
A significant aspect of the reactivity of this compound and related oxetane-carboxylic acids is their propensity to undergo isomerization, particularly into lactone structures. nih.gov This rearrangement is a critical consideration in the synthesis, storage, and application of these compounds, as it can occur even under mild conditions such as room temperature storage or gentle heating, without the need for external catalysts. nih.gov
The driving force for this isomerization is the inherent ring strain of the four-membered oxetane ring, estimated to be around 25.5 kcal/mol. nih.gov This strain can be released through ring-opening reactions. In the case of oxetane-carboxylic acids, an intramolecular nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the oxetane ring can initiate the rearrangement. Protonation of the oxetane oxygen, either by the carboxylic acid itself or an external acid catalyst, facilitates this process by making the oxetane ring more susceptible to nucleophilic attack. nih.govmagtech.com.cn
The stability of the resulting lactone is a key thermodynamic driver for this rearrangement. Studies have shown that various oxetane-carboxylic acids readily isomerize into more stable five- or six-membered lactones. nih.gov For instance, some oxetane-carboxylic acids have been observed to completely isomerize into their corresponding lactones after prolonged storage at room temperature. nih.gov
The general mechanism for the acid-catalyzed rearrangement of an oxetane-carboxylic acid to a lactone can be depicted as follows:
Protonation of the oxetane oxygen: This increases the electrophilicity of the ring carbons.
Intramolecular nucleophilic attack: The carbonyl oxygen of the carboxylic acid attacks one of the oxetane ring carbons.
Ring opening and lactone formation: The C-O bond of the oxetane cleaves, leading to the formation of a more stable lactone ring.
This inherent instability of some oxetane-carboxylic acids highlights the importance of careful handling and reaction condition optimization to either prevent or purposefully induce these rearrangement pathways for synthetic utility. nih.gov
Carboxylic Acid Functional Group Transformations
The carboxylic acid group of this compound can undergo a variety of standard transformations, such as esterification and amide bond formation. However, the presence of the strained oxetane ring necessitates careful selection of reaction conditions to avoid unintended ring-opening or rearrangement reactions. libretexts.org
Esterification: The conversion of this compound to its corresponding esters is a common transformation. To prevent the acid-catalyzed rearrangement of the oxetane ring, esterification is typically carried out under basic or neutral conditions. libretexts.org For instance, reaction with an alkyl halide in the presence of a non-nucleophilic base like Hunig's base can yield the desired ester. libretexts.org
Amide Bond Formation: The formation of amides from this compound is another key transformation, often employed in the synthesis of bioactive molecules and peptidomimetics. nih.govrsc.org Standard peptide coupling reagents can be utilized for this purpose. However, it is crucial to employ mild reaction conditions to preserve the integrity of the oxetane ring. mdpi.com
| Transformation | Reagent Class | Typical Conditions | Key Considerations |
| Esterification | Alkyl Halides | Basic conditions (e.g., Hunig's base) | Avoids acid-catalyzed ring rearrangement. |
| Amide Coupling | Peptide Coupling Reagents | Mild, often near-neutral pH | Preserves the oxetane ring structure. |
| Reduction | Reducing Agents | Controlled conditions | Can selectively reduce the alkyne or the carboxylic acid. |
| Decarboxylation | Heat or Catalyst | Varies | Potential for further reactions of the resulting alkyne. |
Table 1: Representative Transformations of the Carboxylic Acid Group
The hydrolysis of ester precursors to yield this compound also requires mild conditions, typically using an aqueous base, to prevent the opening of the sensitive oxetane ring.
Multicomponent Reactions Utilizing this compound
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. The carboxylic acid functionality of this compound makes it a suitable component for several well-known MCRs, such as the Ugi and Passerini reactions. wikipedia.orgwikipedia.org While specific examples utilizing this particular acid are not extensively documented, the general principles of these reactions suggest its potential applicability.
Ugi Four-Component Reaction (U-4CR): The Ugi reaction is a one-pot synthesis that combines a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. wikipedia.org The inclusion of this compound in a Ugi reaction would lead to the formation of complex, peptide-like structures incorporating the oxetane moiety. The reaction is typically exothermic and proceeds rapidly in polar, aprotic solvents. wikipedia.org
Passerini Three-Component Reaction: The Passerini reaction involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. wikipedia.org Utilizing this compound in a Passerini reaction would introduce the oxetanyl-propynoyl group into the final product. This reaction is generally performed in aprotic solvents. wikipedia.org
The potential components for these MCRs are summarized in the table below:
| Multicomponent Reaction | Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Resulting Scaffold |
| Ugi Reaction | Aldehyde/Ketone | Amine | Isocyanide | This compound | Bis-amide |
| Passerini Reaction | Aldehyde/Ketone | Isocyanide | This compound | - | α-Acyloxy amide |
Table 2: Potential Multicomponent Reactions
The use of this compound in MCRs offers a rapid and efficient route to novel and structurally diverse molecules with potential applications in medicinal chemistry and materials science.
Kinetic and Thermodynamic Aspects of Reactions
The reactivity of this compound is governed by a delicate interplay of kinetic and thermodynamic factors, particularly concerning the stability of the oxetane ring. wikipedia.orglibretexts.org
Kinetic vs. Thermodynamic Control:
Kinetic Control: At lower temperatures and shorter reaction times, reactions tend to be under kinetic control, favoring the product that is formed fastest (i.e., has the lowest activation energy). wikipedia.orglibretexts.org In the context of this compound, reactions that preserve the oxetane ring, such as mild esterification or amidation, can be considered kinetically favored products under appropriate conditions.
Thermodynamic Control: At higher temperatures and longer reaction times, reactions are more likely to be under thermodynamic control, favoring the most stable product. wikipedia.orglibretexts.org The isomerization of this compound to a more stable lactone is a classic example of a thermodynamically controlled process. nih.gov The relief of ring strain provides a strong thermodynamic driving force for this rearrangement. nih.gov
The choice of reaction conditions (temperature, solvent, catalyst) can therefore be used to selectively favor either the kinetic or thermodynamic product. For instance, to synthesize derivatives of this compound while retaining the oxetane ring, it is crucial to employ low temperatures and mild reagents to remain in the realm of kinetic control. libretexts.org Conversely, if the synthesis of a lactone is desired, higher temperatures can be used to facilitate the thermodynamically favored rearrangement. nih.gov
Understanding these kinetic and thermodynamic principles is essential for predicting and controlling the outcome of reactions involving this compound, enabling its effective use as a versatile building block in organic synthesis.
Advanced Derivatization and Functionalization Strategies
Esterification and Amidation Routes
The carboxylic acid group of 3-(oxetan-3-yl)prop-2-ynoic acid is a prime site for derivatization through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for creating prodrugs, modifying pharmacokinetic properties, and generating diverse compound libraries for biological screening.
Esterification: The synthesis of esters, such as ethyl 3-(oxetan-3-yl)prop-2-ynoate, is a common strategy. This can be achieved through standard acid-catalyzed esterification with the corresponding alcohol or by reacting an activated form of the carboxylic acid with an alcohol. For instance, the reaction of this compound with an alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) would yield the desired ester. Alternatively, the acid can be converted to an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an alcohol. These ester derivatives are often used as intermediates, which can then be hydrolyzed under basic or acidic conditions to yield the free acid when needed.
Amidation: Amide bond formation is another critical derivatization pathway. Similar to esterification, this can be accomplished by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common coupling reagents for amidation include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). beilstein-journals.org These methods provide a direct route to a wide range of amides with diverse functionalities, which is particularly useful for constructing libraries of potential bioactive molecules. soton.ac.uk
A table summarizing common esterification and amidation reactions is provided below:
| Reaction Type | Reagents | Product |
| Esterification | ||
| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |
| Steglich Esterification | Alcohol, DCC, DMAP | Ester |
| Acid Chloride Formation | SOCl₂ or (COCl)₂, then Alcohol | Ester |
| Amidation | ||
| Amide Coupling | Amine, Coupling Agent (e.g., HATU, HBTU) | Amide |
| Acid Chloride Formation | SOCl₂ or (COCl)₂, then Amine | Amide |
Formation of Alkyne-Functionalized Polymers and Oligomers
The terminal alkyne of this compound is a key functional group for polymerization and oligomerization reactions. This allows for the creation of novel polymers and oligomers with unique properties imparted by the oxetane (B1205548) ring. nih.gov
One of the most powerful methods for this purpose is alkyne multicomponent polymerization (MCP) . nih.gov This technique allows for the synthesis of complex, heterochain polymers from simple and readily available monomers. nih.gov For example, this compound or its ester derivatives could be copolymerized with other monomers, such as diisocyanides and diols, in the presence of a suitable catalyst (e.g., a copper or palladium complex) to generate polymers with a repeating unit containing the oxetane moiety. The properties of the resulting polymer, such as solubility, thermal stability, and mechanical strength, can be tuned by the choice of comonomers.
Another approach is thiol-yne "click" chemistry . nsf.gov The alkyne group can react with thiols in a radical-mediated addition reaction. By using a dithiol linker, it is possible to create linear or cross-linked polymers. This method is highly efficient and proceeds under mild conditions, making it suitable for the synthesis of biocompatible materials. nsf.gov
The incorporation of the oxetane ring into the polymer backbone can significantly influence the material's properties. The strained four-membered ring can enhance the polymer's polarity and ability to form hydrogen bonds, potentially improving its solubility and compatibility with other materials. acs.org Furthermore, the oxetane unit can serve as a latent reactive site for further modifications or for initiating ring-opening polymerization to create more complex polymer architectures. uvebtech.com
Covalent Modifications for Material Science Probes
The dual functionality of this compound makes it an excellent candidate for the covalent modification of surfaces and the development of material science probes. The carboxylic acid can be used to anchor the molecule to a substrate, while the alkyne can participate in a variety of subsequent chemical transformations.
For instance, the carboxylic acid can be attached to an amine-functionalized surface (e.g., silica (B1680970) or a polymer) through amide bond formation. The resulting surface would then be decorated with terminal alkyne groups. These alkyne-functionalized surfaces can be further modified using "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the attachment of a wide range of molecules, including fluorescent dyes, biomolecules, or other functional polymers, in a highly specific and efficient manner.
The oxetane ring itself can also be utilized as a probe. The strained nature of the ring makes it susceptible to ring-opening reactions under certain conditions, which can be exploited for sensing applications. For example, a change in fluorescence or color upon ring-opening could be used to detect the presence of specific analytes or changes in the local environment.
A table of potential applications in material science is presented below:
| Application | Description |
| Surface Functionalization | The carboxylic acid group is used to anchor the molecule to a surface, presenting the alkyne for further reactions. |
| "Click" Chemistry Platform | The terminal alkyne serves as a versatile handle for attaching various molecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition. |
| Responsive Materials | The oxetane ring can be designed to open in response to specific stimuli (e.g., pH, light, specific ions), leading to a detectable signal. |
| Biomaterial Scaffolds | The biocompatibility of the oxetane moiety can be leveraged to create scaffolds for tissue engineering, with the alkyne available for bioconjugation. nsf.gov |
Synthesis of Complex Molecular Architectures Bearing Oxetane and Alkyne Moieties
The unique combination of a strained ring and a reactive alkyne makes this compound a valuable building block for the synthesis of complex and sp³-rich molecular architectures. chemrxiv.org The oxetane ring can serve as a rigid scaffold, while the alkyne provides a point for extending the molecular framework or for introducing further complexity through various alkyne-based transformations.
One strategy involves using the alkyne in cycloaddition reactions . For example, a [3+2] cycloaddition with an azide (B81097) would lead to the formation of a triazole ring, a common motif in medicinal chemistry. Alternatively, a Diels-Alder reaction with a suitable diene could be used to construct a six-membered ring.
Another approach is to utilize the alkyne in transition metal-catalyzed cross-coupling reactions , such as the Sonogashira, Heck, or Suzuki couplings. These reactions allow for the formation of carbon-carbon bonds, enabling the connection of the oxetane-alkyne core to other aromatic or aliphatic fragments. This provides a powerful tool for building up complex molecular skeletons from simpler precursors.
The oxetane ring itself can also participate in synthetic transformations. While generally stable, the ring can be opened under specific acidic or Lewis acidic conditions, leading to the formation of more complex heterocyclic systems. beilstein-journals.org For example, intramolecular cyclization involving a nucleophile tethered to the oxetane ring can lead to the formation of larger ring systems.
Applications in Advanced Organic Synthesis and Materials Science
Building Block for Novel Organic Scaffolds
The primary and most established application of 3-(Oxetan-3-yl)prop-2-ynoic acid is as a sophisticated building block in organic synthesis. Its synthesis has been documented in academic research, highlighting its utility in constructing more complex molecular frameworks. The strained oxetane (B1205548) ring, a key feature of the molecule, is a desirable motif in medicinal chemistry, often used as a bioisostere for gem-dimethyl or carbonyl groups to improve physicochemical properties such as solubility.
The propiolic acid portion of the molecule offers a wealth of synthetic possibilities. The alkyne can participate in a variety of coupling reactions, such as Sonogashira, and click chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The carboxylic acid group, on the other hand, allows for standard amide bond formations and esterifications. This dual reactivity enables chemists to introduce the oxetane moiety into a wide array of organic scaffolds, thereby creating novel structures with potential applications in drug discovery and materials science. For instance, it has been explored in the synthesis of saturated heterocycles intended for use as carboxylic acid isosteres.
Precursor for Functional Materials (Non-biological applications)
While the application of this compound as a precursor for functional materials is a promising area, specific research findings detailing its use in non-biological materials are not yet widely reported. In principle, the rigid, linear nature of the prop-2-ynoic acid unit, combined with the polar oxetane ring, could be exploited in the design of novel polymers or liquid crystals. The alkyne functionality is particularly suitable for polymerization reactions and for grafting onto surfaces to modify their properties. However, detailed studies demonstrating these specific applications are currently limited in the available scientific literature.
Role in Catalysis (e.g., ligand precursors, reactive intermediates)
The potential role of this compound in catalysis, for example as a precursor for ligands or as a reactive intermediate, is a field that remains largely unexplored. The molecule contains potential donor atoms in the oxetane and carboxylate groups that could, in theory, coordinate to metal centers to form catalytic complexes. The alkyne could also be involved in certain catalytic cycles. Despite this theoretical potential, there is a notable absence of published research specifically demonstrating the use of this compound or its derivatives in catalytic applications.
Supramolecular Assembly Components
The structure of this compound suggests its potential as a component in supramolecular assemblies. The carboxylic acid group is a classic hydrogen-bonding motif, capable of forming predictable dimers or extended networks. The oxetane's oxygen atom can also act as a hydrogen bond acceptor. These non-covalent interactions could be used to direct the self-assembly of molecules into well-defined, higher-order structures. However, similar to its application in functional materials and catalysis, there is a lack of specific research demonstrating the use of this compound in the formation of supramolecular structures.
Compound Data
| Compound Name |
| This compound |
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C7H6O3 |
| Molecular Weight | 138.12 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1C(OC1)C#CC(=O)O |
| InChI Key | YWJAGBAPGCMJSL-UHFFFAOYSA-N |
Computational and Theoretical Studies of 3 Oxetan 3 Yl Prop 2 Ynoic Acid
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its stability, reactivity, and spectroscopic characteristics. For 3-(Oxetan-3-yl)prop-2-ynoic acid, these calculations would reveal the distribution of electrons and the energies of the molecular orbitals.
The electronic structure of this compound would be significantly influenced by the interplay between the electron-withdrawing carboxylic acid group and the polar oxetane (B1205548) ring. The oxygen atom of the oxetane ring, with its lone pairs of electrons, can engage in through-bond and through-space interactions with the pi-system of the alkyne and the carbonyl group.
A key output of these calculations is the molecular electrostatic potential (MESP) map, which illustrates the charge distribution across the molecule. For this compound, the MESP would likely show a region of high negative potential (red) around the carbonyl oxygen and the oxygen of the oxetane ring, indicating their propensity to act as hydrogen bond acceptors. Conversely, the acidic proton of the carboxylic acid would exhibit a region of high positive potential (blue), highlighting its role as a hydrogen bond donor.
The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are also critical. The HOMO is expected to be localized primarily on the electron-rich alkyne triple bond, while the LUMO would likely be centered on the carboxylic acid group, particularly the C=O bond. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. csmres.co.uk
Illustrative Data Table: Calculated Electronic Properties of this compound
| Property | Hypothetical Value | Description |
| HOMO Energy | -8.5 eV | Energy of the highest occupied molecular orbital, indicating the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons. |
| HOMO-LUMO Gap | 7.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 3.5 D | A measure of the overall polarity of the molecule, influenced by the oxetane and carboxylic acid groups. |
Note: The values in this table are illustrative and represent plausible outcomes from quantum chemical calculations.
Density Functional Theory (DFT) Studies of Reactivity
For this compound, DFT calculations would provide insights into how the molecule will behave in chemical reactions. The Fukui function is a particularly useful descriptor derived from DFT, which identifies the most reactive sites in a molecule. nih.gov It is expected that the carbon atoms of the alkyne would be susceptible to nucleophilic attack, a common reaction for alkynoic acids. The carbonyl carbon of the carboxylic acid would also be a prime site for nucleophilic addition. Electrophilic attack, on the other hand, would likely target the oxygen atoms of the oxetane and the carbonyl group.
Global reactivity descriptors such as chemical hardness, softness, and electrophilicity index can also be calculated. These parameters provide a quantitative measure of the molecule's resistance to deformation of its electron cloud and its ability to accept electrons, respectively. The presence of both a polar, strained ring and a reactive carboxylic acid moiety suggests that this compound would be a moderately reactive molecule with a rich and diverse chemical behavior.
Illustrative Data Table: DFT-Calculated Reactivity Descriptors for this compound
| Descriptor | Hypothetical Value | Implication for Reactivity |
| Chemical Hardness (η) | 3.65 eV | A measure of resistance to change in electron distribution. A moderate value suggests moderate reactivity. |
| Chemical Softness (S) | 0.27 eV⁻¹ | The reciprocal of hardness, indicating the ease of electron cloud deformation. |
| Electrophilicity Index (ω) | 1.5 eV | A measure of the ability to accept electrons, suggesting susceptibility to nucleophilic attack. |
Note: The values in this table are illustrative and represent plausible outcomes from DFT calculations.
Molecular Dynamics Simulations of Conformational Preferences
Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. nih.govnih.gov For this compound, MD simulations would be invaluable for understanding its flexibility and how it might interact with biological targets such as enzymes.
The key flexible bond in this compound is the single bond connecting the oxetane ring to the propynoic acid group. Rotation around this bond would lead to different spatial arrangements of the two functional groups. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations.
It is likely that the most stable conformation would involve a specific orientation of the oxetane ring relative to the planar propynoic acid group to minimize steric hindrance and optimize intramolecular interactions, such as weak hydrogen bonds. The simulations could be performed in a vacuum to understand the intrinsic conformational preferences, or in a solvent such as water to see how interactions with the solvent molecules influence the conformational landscape. The flexibility of the oxetane ring itself, which can undergo a puckering motion, would also be a focus of such simulations. acs.org
Prediction of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the detailed pathways of chemical reactions, including the identification of transient intermediates and high-energy transition states. grnjournal.usresearchgate.net For this compound, computational methods could be used to predict the mechanisms of its various potential reactions.
For example, the addition of a nucleophile to the alkyne could proceed through different stereochemical pathways. Computational modeling could determine the activation energies for these pathways, predicting which product is more likely to form. Similarly, the decarboxylation of the acid, or its esterification, could be modeled to understand the energy barriers and the structure of the transition states.
A particularly interesting reaction to study would be the ring-opening of the strained oxetane. chemrxiv.org This could be acid-catalyzed or proceed through other mechanisms. Computational studies could map out the entire reaction energy profile, from reactants to products, providing a detailed, step-by-step understanding of the transformation. This knowledge is crucial for controlling the outcome of chemical reactions and for designing new synthetic routes.
Computational Design of Novel Derivatives
The insights gained from the computational studies described above can be leveraged for the rational design of novel derivatives of this compound with tailored properties. tudublin.ienih.gov This process, often referred to as in silico design, allows for the virtual screening of a large number of potential derivatives before committing to their synthesis in the laboratory.
For instance, if the goal is to enhance the biological activity of the molecule, computational docking studies could be performed to predict how different derivatives bind to a specific protein target. By systematically modifying the structure of the parent compound—for example, by adding substituents to the oxetane ring or converting the carboxylic acid to an amide or ester—it is possible to identify derivatives with improved binding affinity and selectivity.
Furthermore, computational predictions of ADME (Absorption, Distribution, Metabolism, and Excretion) properties can be used to design derivatives with better pharmacokinetic profiles. For example, the lipophilicity of the molecule, a key factor in its absorption and distribution, can be fine-tuned by the addition of specific functional groups. The metabolic stability can also be assessed by identifying potential sites of metabolism and modifying the molecule to block these sites. The oxetane moiety itself is often incorporated to improve such properties. nih.govacs.org
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Routes
Current synthesis of 3-(Oxetan-3-yl)prop-2-ynoic acid often relies on multi-step sequences, such as the alkylation of an oxetane-containing precursor with a propargyl halide, followed by hydrolysis of the resulting ester. acs.org While effective, these methods can be inefficient. Future research is poised to focus on the development of more streamlined and efficient synthetic strategies.
Key areas for exploration include:
Catalytic One-Pot Reactions: Designing novel catalytic systems, potentially using transition metals, to achieve the synthesis in a single step from simpler starting materials. This could involve the catalytic carboxylation of an appropriate oxetane-substituted alkyne.
Flow Chemistry: Implementing continuous flow processes to improve reaction efficiency, safety, and scalability. This approach allows for precise control over reaction parameters, potentially increasing yields and reducing byproduct formation.
Biocatalysis: Investigating the use of enzymes to catalyze key steps in the synthesis, offering high selectivity and milder reaction conditions.
Novel Cyclization Strategies: Developing new methods to form the oxetane (B1205548) ring on a precursor that already contains the prop-2-ynoic acid chain, which could provide an alternative and more convergent route to the final product. acs.org
| Synthetic Approach | Description | Potential Advantages |
|---|---|---|
| Functionalization of Pre-formed Oxetanes | An existing oxetane derivative is modified to introduce the prop-2-ynoic acid moiety, often via alkylation and subsequent hydrolysis. acs.org | Utilizes readily available oxetane precursors. |
| Ring Formation via Cyclization | The oxetane ring is formed through intramolecular cyclization of a precursor that already contains the alkyne and carboxylic acid functionalities. acs.org | Offers a convergent approach to the target molecule. |
| Formal [2+2] Cycloaddition | The reaction of an alkynyl carboxylic acid with a suitable partner under catalytic conditions to directly form the oxetane-fused ring system. acs.org | Potentially high atom economy and direct access to the core structure. |
Development of Stereoselective Transformations
The creation of specific stereoisomers is crucial for applications in pharmacology and materials science. Future work on this compound will likely involve two main avenues of stereoselective control.
First, the development of methods for the asymmetric synthesis of substituted oxetane precursors will be critical. While the parent this compound is achiral, introducing substituents to the oxetane ring creates stereocenters. Research into the catalytic asymmetric desymmetrization of prochiral 3-substituted oxetanes, using chiral Brønsted or Lewis acids, provides a pathway to enantiomerically enriched building blocks that can be converted to chiral analogues of the title compound. acs.orgrsc.orgrsc.orgnsf.gov
Second, the stereoselective transformation of the alkyne moiety is a significant area for development. The reduction of the triple bond can lead to either the (Z)- or (E)-alkene, each with distinct geometric properties. Future research will focus on applying and optimizing stereodivergent reduction methods. For instance, using a Lindlar's catalyst with hydrogen gas selectively produces the cis-(Z)-alkene, whereas a dissolving metal reduction (e.g., sodium in ammonia) yields the trans-(E)-alkene. youtube.com Mastering these transformations will allow for precise control over the geometry of molecules derived from this compound.
Integration into Advanced Materials Architectures
The unique properties of this compound make it an attractive candidate for the design of advanced materials. The oxetane ring can be polymerized via cationic ring-opening polymerization to form polyoxetanes, which are flexible and stable polymers. wikipedia.orgoup.com The alkyne and carboxylic acid groups provide handles for further functionalization.
Emerging trends in this area include:
Novel Polymers: Using this compound as a monomer or co-monomer in ring-opening polymerization to create novel polyethers. wikipedia.orgnih.gov The pendant alkyne-acid groups along the polymer backbone would be available for post-polymerization modification, enabling the creation of functional materials for applications such as drug delivery or specialty coatings.
Metal-Organic Frameworks (MOFs): Employing the compound as a bifunctional organic linker for the synthesis of new MOFs. rsc.org The carboxylate group can coordinate to metal centers to form the framework, while the alkyne and oxetane moieties can be oriented within the pores. rsc.orgresearchgate.net This could lead to MOFs with tailored properties for gas storage, separation, or heterogeneous catalysis. researchgate.netresearchgate.net The interaction of the alkyne's π-system with metal ions could also be exploited for sensing applications. rsc.org
High-Throughput Screening for New Reactivity Profiles
To accelerate the discovery of new applications, high-throughput screening (HTS) methodologies can be applied to explore the reactivity of this compound. By running thousands of reactions in parallel, HTS can rapidly identify new transformations, catalysts, and reaction conditions.
Future HTS campaigns could focus on:
Click Chemistry: The terminal alkyne is a perfect handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. HTS can be used to screen libraries of azides to quickly generate a diverse range of 1,2,3-triazole derivatives with potential biological activities.
Multi-Component Reactions: The functional groups on the molecule allow it to participate in complex multi-component reactions. HTS can be used to discover novel reaction cascades, leading to the efficient synthesis of complex molecular scaffolds from simple building blocks.
Catalyst Discovery: Screening large libraries of potential catalysts for known transformations, such as alkyne hydration, carboxylation, or coupling reactions, could uncover more efficient and selective systems for modifying the molecule. The development of fluorescence-based assays could facilitate the rapid identification of successful reactions.
Interdisciplinary Research Opportunities
The full potential of this compound will be unlocked through collaborations that span traditional scientific boundaries. The molecule sits (B43327) at the intersection of several fields, creating numerous opportunities for synergistic research.
| Interdisciplinary Field | Research Focus | Potential Outcome |
|---|---|---|
| Medicinal Chemistry & Chemical Biology | Synthesizing derivatives and using them as probes to study enzyme mechanisms or biological pathways. The oxetane can act as a bioisostere for less stable groups. | Discovery of new drug leads with improved metabolic profiles and novel mechanisms of action. |
| Materials Science & Organic Synthesis | Using the molecule as a functional monomer to create novel polymers or as a linker for bespoke Metal-Organic Frameworks (MOFs). nih.govrsc.org | Development of advanced materials with tailored porosity, thermal stability, or chemical sensing capabilities. |
| Catalysis & Polymer Chemistry | Developing new catalysts for the ring-opening polymerization of the oxetane moiety to control polymer properties like molecular weight and tacticity. wikipedia.orgnih.gov | Creation of high-performance polymers with precisely defined structures and functions. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
